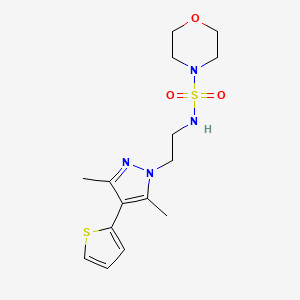
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide" belongs to a class of compounds that have been studied for their potential biological activities and chemical properties. These compounds are known for their versatility in chemical reactions and ability to interact with various biological targets.
Synthesis Analysis
The synthesis of compounds similar to "N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide" often involves multiple steps, including the formation of pyrazole derivatives and subsequent sulfonamide linkage. For example, the synthesis of related pyrazoline and benzene sulfonamide derivatives has been documented, involving key steps such as the reaction of specific ketones with ethyl trifluoroacetate and subsequent reactions to introduce sulfonamide groups (Zhang Peng-yun, 2013).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by spectroscopic methods such as FT-IR, NMR (1H, 13C), and sometimes HRMS. These techniques provide detailed information on the molecular skeleton, functional groups, and the overall geometry of the molecule. For instance, compounds with pyrazoline and sulfonamide pharmacophores show specific spectroscopic signatures indicative of their structure (Dilan Ozmen Ozgun et al., 2019).
Chemical Reactions and Properties
Sulfonamide derivatives, including those similar to the compound , participate in various chemical reactions, contributing to their diverse bioactivities. These reactions can include interactions with enzymes or other biological targets, forming the basis for their potential therapeutic uses. For example, the synthesis and study of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline have shown significant antimicrobial activities (D. B. Janakiramudu et al., 2017).
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Biological Activity
Compounds containing sulfonamide pharmacophores, such as N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide, are often explored for their potential in inhibiting various enzymes and showing biological activity. For instance, pyrazoline benzensulfonamides have been synthesized and investigated for their inhibitory effects on human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These studies reveal that such compounds can serve as potent enzyme inhibitors, showing significant activity against specific isoenzymes, and offer low cytotoxicity, making them potential candidates for further drug development (Ozmen Ozgun et al., 2019).
Antimicrobial and Antioxidant Properties
Research into novel heterocyclic compounds containing a sulfonamido moiety has demonstrated promising antibacterial activities. Such compounds are synthesized with the aim of exploring their potential as antibacterial agents, indicating the versatility and application of sulfonamide derivatives in combating microbial infections and potentially serving as antioxidants (Azab et al., 2013).
Molecular Docking and Structure-Activity Relationship Studies
The design and synthesis of sulfonamide derivatives often involve molecular docking and 2D-QSAR modeling to understand their mechanism of action and improve their efficacy. For instance, indole-based heterocycles have been tested for antioxidant activity, with some showing higher activity than standard compounds. Such studies are crucial for optimizing the structure-activity relationship and developing more effective therapeutic agents (Aziz et al., 2021).
Anticancer and Radiosensitizing Effects
Sulfonamide derivatives have been evaluated for their anticancer and radiosensitizing properties. Synthesis and testing of these compounds against various cancer cell lines have shown that some possess significant anticancer activity, with potential applications in enhancing the efficacy of radiotherapy in cancer treatment (Ghorab et al., 2015).
Propiedades
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S2/c1-12-15(14-4-3-11-23-14)13(2)19(17-12)6-5-16-24(20,21)18-7-9-22-10-8-18/h3-4,11,16H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNVIUZGUNQTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)N2CCOCC2)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2480377.png)
![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2480378.png)
![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2480379.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2480382.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid](/img/structure/B2480384.png)
![N-Tert-butyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-carboxamide](/img/structure/B2480387.png)
![N-(4-chlorophenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2480388.png)


![2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2480395.png)

